tert-Butyl (1-methylpiperidin-4-yl)carbamate
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Overview
Description
Tert-Butyl (1-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2 . It is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14)
. The molecular weight of this compound is 214.31 g/mol .
Scientific Research Applications
Synthetic Phenolic Antioxidants: Environmental and Toxicological Implications
- Environmental Occurrence and Human Exposure: Synthetic phenolic antioxidants, including compounds structurally related to tert-butyl carbamates, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, river water, and even in human tissues. Studies highlight the importance of understanding the environmental fate and human exposure pathways of these compounds to assess their potential health risks (Liu & Mabury, 2020).
Remediation and Degradation Technologies
- Decomposition in Plasma Reactors: Research on the decomposition of MTBE, a compound similar in structure to tert-butyl carbamates, using hydrogen in cold plasma reactors shows promising results for the degradation of air toxics. This study provides insights into non-traditional methods of decomposing environmental pollutants, which could be applicable to related tert-butyl compounds (Hsieh et al., 2011).
Biodegradation and Environmental Fate
- Biodegradation Pathways: Understanding the microbial degradation of MTBE and related compounds offers insights into potential bioremediation strategies for tert-butyl carbamates. Studies have identified microorganisms capable of degrading MTBE under aerobic and anaerobic conditions, providing a basis for developing bioremediation technologies for similar compounds (Schmidt et al., 2004).
properties
IUPAC Name |
tert-butyl N-(1-methylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWALANQXAWVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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